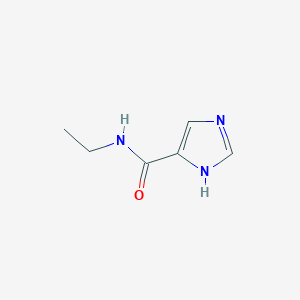

N-ethyl-1H-imidazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)5-3-7-4-9-5/h3-4H,2H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDNTSRTGDTBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648789 | |

| Record name | N-Ethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137480-25-2 | |

| Record name | N-Ethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy is fundamental to confirming the chemical structure of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum for N-ethyl-1H-imidazole-5-carboxamide would be expected to show distinct signals for each type of proton. Protons on the imidazole (B134444) ring would appear as singlets or doublets in the aromatic region. The N-H proton of the amide would likely appear as a broad singlet, and the protons of the N-ethyl group would present as a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group would have a characteristic chemical shift in the downfield region (typically 160-180 ppm). The carbons of the imidazole ring and the ethyl group would also have distinct and predictable chemical shifts.

Hypothetical ¹H NMR Data for N-ethyl-1H-imidazole-5-carboxamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12-13 | br s | 1H | Imidazole N-H |

| ~8.2 | s | 1H | Imidazole C2-H |

| ~7.8 | s | 1H | Imidazole C4-H |

| ~7.5 | br t | 1H | Amide N-H |

| ~3.3 | q | 2H | -CH₂-CH₃ |

Hypothetical ¹³C NMR Data for N-ethyl-1H-imidazole-5-carboxamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 | C=O (Amide) |

| ~138 | Imidazole C2 |

| ~135 | Imidazole C5 |

| ~120 | Imidazole C4 |

| ~35 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-ethyl-1H-imidazole-5-carboxamide, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the imidazole ring and the amide, the C=O bond of the amide (a strong absorption around 1650 cm⁻¹), and C-N bonds.

Hypothetical IR Data for N-ethyl-1H-imidazole-5-carboxamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Imidazole & Amide N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H |

| ~1650 | C=O Stretch | Amide I band |

| ~1550 | N-H Bend | Amide II band |

Mass Spectrometry (MS-ESI)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like N-ethyl-1H-imidazole-5-carboxamide. The ESI-MS spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Chromatographic Purity Analysis

Chromatographic methods are essential for assessing the purity of a compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For purity analysis of N-ethyl-1H-imidazole-5-carboxamide, a reverse-phase HPLC method would likely be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak would be characteristic of the compound under the specific analytical conditions (e.g., column type, mobile phase composition, flow rate).

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring the progress of a reaction and for a preliminary assessment of purity. A small spot of the compound dissolved in a volatile solvent is applied to a TLC plate (e.g., silica gel). The plate is then developed in a suitable mobile phase. The purity is assessed by the presence of a single spot after visualization (e.g., under UV light or by staining). The retention factor (Rf) value of the spot is a characteristic property of the compound in that specific TLC system.

Elemental Analysis

Elemental analysis, often referred to as CHN analysis, is a highly reliable method for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample of N-ethyl-1H-imidazole-5-carboxamide. This technique involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. The amounts of these combustion products are accurately measured, and from these measurements, the percentage of each element in the original sample is calculated.

Theoretical Composition

The theoretical or calculated elemental composition of N-ethyl-1H-imidazole-5-carboxamide is derived from its molecular formula (C₆H₉N₃O) and the atomic masses of its constituent elements (Carbon: ~12.01 g/mol , Hydrogen: ~1.008 g/mol , Nitrogen: ~14.01 g/mol , Oxygen: ~16.00 g/mol ). The total molecular weight of the compound is approximately 139.15 g/mol . The theoretical percentages are calculated as follows:

Carbon (C): (6 * 12.01) / 139.15 * 100% ≈ 51.79%

Hydrogen (H): (9 * 1.008) / 139.15 * 100% ≈ 6.52%

Nitrogen (N): (3 * 14.01) / 139.15 * 100% ≈ 30.19%

These theoretical values serve as a benchmark against which experimentally obtained data are compared.

Detailed Research Findings

In the synthesis and characterization of novel imidazole derivatives, elemental analysis is a standard and critical step for verification of the final product. For a synthesized sample of N-ethyl-1H-imidazole-5-carboxamide, the experimentally determined values for C, H, and N would be expected to be in close agreement with the calculated theoretical percentages. Typically, a deviation of ±0.4% between the found and calculated values is considered acceptable and confirms the empirical formula of the compound, thereby providing strong evidence of its purity.

Scientific literature detailing the synthesis of N-ethyl-1H-imidazole-5-carboxamide would typically report the results of elemental analysis in a standardized format, comparing the "calculated" (theoretical) and "found" (experimental) values. This data is indispensable for the validation of the compound's identity and purity, complementing other spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below are interactive data tables summarizing the theoretical elemental composition of N-ethyl-1H-imidazole-5-carboxamide and a representative placeholder for typical experimental findings.

Table 1: Theoretical Elemental Composition of N-ethyl-1H-imidazole-5-carboxamide

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 51.79 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 30.19 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.50 |

| Total | 139.162 | 100.00 |

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical (%) | Found (%) (Representative) | Deviation (%) |

| Carbon (C) | 51.79 | 51.68 | -0.11 |

| Hydrogen (H) | 6.52 | 6.58 | +0.06 |

| Nitrogen (N) | 30.19 | 30.25 | +0.06 |

Molecular Interactions and Proposed Mechanisms of Biological Action Non Clinical

Protein-Ligand Interactions

The imidazole (B134444) scaffold is a common motif in medicinal chemistry, known to interact with a variety of proteins.

While no specific enzyme inhibition data for N-ethyl-1H-imidazole-5-carboxamide has been found, studies on other imidazole-containing compounds suggest potential inhibitory activities. For instance, some imidazole derivatives have been shown to act as inhibitors of enzymes such as GH1 β-glucosidase. The proposed mechanism often involves the imidazole nitrogen atoms coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues, leading to competitive or mixed-type inhibition. This binding can reduce the substrate's affinity for the enzyme, thereby impeding its catalytic function.

Similarly, specific receptor binding studies for N-ethyl-1H-imidazole-5-carboxamide are not available. However, the imidazole core is present in many compounds that modulate various receptors. For example, derivatives of imidazole have been investigated for their binding to adrenergic and GABA-A receptors. The nature and position of substituents on the imidazole ring play a crucial role in determining the binding affinity and selectivity for a particular receptor subtype. It is plausible that N-ethyl-1H-imidazole-5-carboxamide could interact with certain receptors, but this remains to be experimentally validated.

Molecular Recognition and Binding Site Analysis

The ability of a molecule to recognize and bind to a specific biological target is fundamental to its mechanism of action.

The imidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom), and the carboxamide group also features hydrogen bonding capabilities. These features allow imidazole derivatives to form intricate hydrogen bonding networks with the amino acid residues in a protein's binding pocket. nih.gov Such interactions are critical for the stability of the protein-ligand complex.

Molecular docking studies on related imidazole carboxamides suggest potential interactions with various amino acid residues. These can include hydrogen bonds with polar residues, pi-pi stacking interactions with aromatic residues like phenylalanine and tyrosine, and hydrophobic interactions with nonpolar residues. The specific interactions would be highly dependent on the topology and chemical environment of the binding site.

Modulation of Biological Pathways

The interaction of a compound with its molecular target(s) can lead to the modulation of entire biological pathways. For some imidazole derivatives, particularly in the context of cancer research, this can involve the induction of apoptosis (programmed cell death) or the inhibition of signaling pathways that promote cell proliferation and survival. For instance, some studies have shown that imidazole-based compounds can modulate the activity of key signaling proteins, leading to cell cycle arrest and the activation of apoptotic cascades. However, no such studies have been specifically conducted on N-ethyl-1H-imidazole-5-carboxamide.

Signal Transduction Cascade Interference

While direct studies on N-ethyl-1H-imidazole-5-carboxamide's effect on signal transduction are not extensively documented, research on analogous imidazole compounds provides significant insights. Imidazole derivatives are recognized for their capacity to modulate various biological and biochemical pathways. smolecule.com This modulation can occur through the inhibition of enzymes crucial to signaling cascades. For instance, certain imidazole-based compounds act as inhibitors of HIV-1 integrase, an enzyme essential for viral replication, by disrupting its interaction with cellular cofactors.

Furthermore, studies on other substituted imidazole carboxylates have demonstrated potent effects on cell growth and proliferation, which are processes tightly regulated by complex signal transduction networks. Research into a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that these molecules can exert inhibitory effects on the growth of various human cancer cell lines. nih.gov The induction of apoptosis (programmed cell death) by these compounds is a key indicator of interference with fundamental signaling pathways that control cell survival and demise. nih.gov

Effects on Cellular Responses

The interference of imidazole compounds in signaling cascades translates to observable effects on cellular behavior. A notable example is the derivative ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), which has been shown to elicit significant cellular responses in cancer cell lines. nih.gov

Detailed investigations revealed that this compound significantly inhibits tumor cell colony formation and migration. nih.gov It also demonstrates anti-adhesive properties and antitubulin activity, which disrupts the cellular cytoskeleton. nih.gov A critical finding was the compound's ability to reduce the mitochondrial membrane potential in a dose-dependent manner, a key event that often precedes the induction of early apoptosis in cells. nih.gov These findings suggest that imidazole carboxamides can serve as lead compounds for developing agents that modulate cellular responses like proliferation, adhesion, and survival. nih.gov

Table 1: Observed Cellular Effects of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate

| Cellular Response | Cell Line(s) | Observed Effect | Source |

| Inhibition of Proliferation (IC₅₀) | HeLa, HT-29 | IC₅₀ values of 0.737 µM (HeLa) and 1.194 µM (HT-29) after 72h treatment. | nih.gov |

| Colony Formation | HeLa | Significant inhibition. | nih.gov |

| Cell Migration | HeLa | Significant inhibition. | nih.gov |

| Cell Adhesion | HeLa | Exhibited antiadhesive effects. | nih.gov |

| Apoptosis | HeLa, HT-29 | Induction of early apoptosis. | nih.gov |

| Mitochondrial Membrane Potential | HeLa, HT-29 | Significant reduction in a dose-dependent manner. | nih.gov |

Coordination Chemistry in Biological Systems

The imidazole ring is a fundamental structural motif in coordination chemistry, a property that extends to its role in biological systems.

Ligand Properties of Imidazole Nitrogen Atoms

The nitrogen atoms within the imidazole ring are key to its function as a ligand, enabling it to coordinate with metal ions. This coordination can lead to the formation of stable metal-ligand complexes. ekb.eg In substituted imidazoles like N-ethyl-1H-imidazole-5-carboxamide, the N1 atom is bonded to an ethyl group, making the N3 atom the primary site for coordination with metal centers. ekb.eg This chelating ability is crucial for forming stable five-membered rings with a central metal ion, a common feature in many biological and catalytic processes. ekb.eg

Table 2: Ligand Properties of the Imidazole Ring

| Property | Description | Source |

| Coordinating Atoms | The two nitrogen atoms of the heterocyclic ring. | ekb.eg |

| Primary Coordination Site | In N1-substituted imidazoles, the N3 atom is the principal site of metal coordination. | ekb.eg |

| Complex Formation | Forms stable complexes with various metal ions. | |

| Bonding | Forms coordination bonds with metal ions through the nitrogen atom of the imidazole ring. | ekb.eg |

Interactions with Metalloenzymes

Metalloenzymes are proteins that require metal ions for their catalytic function. The ability of the imidazole moiety to act as a ligand for metal ions makes it a relevant structure for interacting with these enzymes. Many metalloenzymes, such as carbonic anhydrases and alcohol dehydrogenase, are dependent on zinc (Zn²⁺) ions within their active sites. nih.gov

The interaction of imidazole-containing compounds with metalloenzymes can lead to the modulation of their activity. By coordinating with the metal ion in the enzyme's active site, an imidazole derivative can act as an inhibitor, preventing the natural substrate from binding and halting the enzyme's catalytic activity. nih.gov This mechanism is a cornerstone of drug design, with many approved enzyme inhibitors utilizing functional groups that form coordinate bonds with the active site metal. nih.gov The imidazole ring's capacity for such interactions underscores its potential for the development of targeted therapeutic agents against various metalloenzymes. smolecule.com

Structure Activity Relationship Sar Studies and Lead Optimization

Design and Synthesis of Analogues for SAR Profiling

The synthesis of analogues of N-ethyl-1H-imidazole-5-carboxamide is a critical step in building a comprehensive Structure-Activity Relationship (SAR) profile. zenodo.org A common synthetic strategy involves the reaction of an appropriately substituted aniline (B41778) with an acyl chloride to form an amide, which is then converted to an imidoyl chloride. nih.gov This intermediate can then undergo a cycloaddition reaction with ethyl isocyanoacetate to produce a 1,5-diaryl-1H-imidazole-4-carboxylate ester. nih.gov Subsequent hydrolysis or reaction with hydrazine (B178648) can yield the corresponding carboxylic acids or carbohydrazides, respectively. nih.gov This modular approach allows for the systematic variation of substituents on the aryl rings, providing a diverse set of analogues for biological evaluation. nih.gov

Another approach involves the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives. This has been explored for developing potent agonists for the TGR5 receptor, a promising target for metabolic diseases. nih.gov The structural features of the imidazole (B134444) ring, with its electron-rich nature and capacity for hydrogen bonding, make it a versatile scaffold for creating multiple interactions with biological targets. nih.govresearchgate.net

The following table showcases a selection of synthesized imidazole derivatives and their reported biological activities, illustrating the diversity of analogues created for SAR studies.

| Compound Name | Biological Target/Activity |

| 1-benzyl-1H-imidazole-5-carboxamide derivatives | TGR5 agonists nih.gov |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase Interaction Inhibitors nih.gov |

| 1,5-diaryl-1H-imidazole-4-carbohydrazides | HIV-1 Integrase Interaction Inhibitors nih.gov |

| Imidazole thioacetanilide (B1681303) derivatives | Anti-HIV activity nih.gov |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | Inhibitor of LEDGF/p75 and HIV-1 IN interaction nih.gov |

Positional and Substituent Effects on Biological Activity

The biological activity of imidazole-based compounds is highly sensitive to the nature and position of substituents on the imidazole ring and any associated aryl groups. For instance, in a series of aryl imidazolyl ureas developed as acid ceramidase inhibitors, the position of a substituent (ortho, meta, or para) on the phenyl ring did not significantly impact potency. acs.org However, the introduction of certain para-substituents like fluorine, methyl, or benzyloxy groups led to enhanced stability while maintaining strong potency. acs.org

In the context of antiviral research, SAR studies on 1-hydroxyimidazoles revealed that modifications at the 2-hydroxyphenyl moiety increased cytotoxicity, while an N-phenylcarbamoyl substituent at position 5 resulted in both cytotoxicity and a loss of inhibitory activity. nih.gov This highlights the delicate balance required to achieve potent and selective biological activity. The N-hydroxy group was found to be essential for antiviral activity against the vaccinia virus. nih.gov

Similarly, for a series of imidazole thioacetanilide derivatives with anti-HIV activity, the hydrophobicity of the aryl group attached to the imidazole moiety was crucial for binding affinity and biological potency. nih.gov Research on imidazo[1,2-a]pyrrolo[3,2-c]pyridines as anti-BVDV agents showed that substitution on the pyrrole (B145914) ring had little effect on activity, whereas modifications at the C-3 position diminished it. nih.gov

These examples underscore the importance of systematic exploration of positional and substituent effects to delineate the structural requirements for desired biological activity.

Strategies for Enhancing Potency and Selectivity

Several strategies are employed to enhance the potency and selectivity of imidazole-based compounds. One key approach is the iterative optimization of lead compounds based on SAR data. nih.gov For example, in the development of Axl kinase inhibitors, an initial lead compound, a 1H-imidazole-2-carboxamide, was systematically modified, leading to a selective and potent inhibitor. nih.gov

Another strategy involves leveraging the structural features of the imidazole ring to create favorable interactions with the target protein. nih.gov The electron-rich character of the imidazole scaffold facilitates binding to various enzymes and receptors. nih.gov Furthermore, the ability of the imidazole ring to form hydrogen bonds and participate in π-π stacking interactions can be exploited to enhance binding affinity and selectivity. nih.gov

Fine-tuning the physicochemical properties of the molecule is also crucial. For instance, introducing basic nitrogen atoms within the heterocyclic ring can lead to compounds with reduced lipophilicity, which may improve their pharmacokinetic profiles by allowing for the formation of water-soluble salts. nih.gov

The following table summarizes strategies used to improve the therapeutic potential of imidazole derivatives.

| Strategy | Desired Outcome | Example |

| Iterative optimization based on SAR | Increased potency and selectivity | Development of Axl kinase inhibitors nih.gov |

| Exploiting imidazole ring features | Enhanced binding affinity | Creating hydrogen bonds and π-π stacking interactions nih.govnih.gov |

| Modifying physicochemical properties | Improved pharmacokinetic profile | Introduction of basic nitrogen atoms for reduced lipophilicity nih.gov |

Computational Approaches to SAR and Optimization

Computational methods are increasingly integral to modern drug discovery and play a significant role in understanding the SAR of imidazole derivatives and guiding their optimization. frontiersin.orgscielo.br These in silico techniques offer a faster and more cost-effective way to evaluate new drug candidates. frontiersin.org

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries to identify initial "hits." embopress.orgyoutube.com Computational tools are then employed to optimize these hits. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ligand-based drug design (LBDD) approach that establishes a mathematical relationship between the physicochemical properties of compounds and their biological activities. frontiersin.org For imidazole derivatives, 3D-QSAR models have been developed to understand the SAR mechanism and guide the design of more potent analogues. frontiersin.org These models can identify key structural features that are essential for bioactivity. frontiersin.org

Fragment-Based Drug Discovery (FBDD) is another powerful strategy where small molecular fragments that bind to a target are identified and then optimized into more potent lead compounds. lifechemicals.comfrontiersin.org This approach allows for a more efficient exploration of the chemical space of a target protein. frontiersin.org Computational methods are crucial in the fragment-to-lead optimization process, which can involve fragment growing, merging, or linking. lifechemicals.comfrontiersin.org

For imidazole derivatives, fragment-based approaches have been used to guide the design of new inhibitors. nih.gov For example, imidazole-containing fragments can be designed to chelate metal ions, such as zinc, in the active site of an enzyme. nih.gov Structure-guided design, often aided by X-ray crystallography and molecular modeling, can then be used to grow these fragments into more potent and selective inhibitors. nih.govnih.gov

Q & A

Q. What synthetic routes are available for preparing N-ethyl-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carboxamide formation from imidazole precursors. For example, ethyl esters of imidazole derivatives (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate in ) can undergo nucleophilic substitution with ethylamine. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., 1,8-diazabicycloundec-7-ene, DBU) to enhance reaction efficiency. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .

Q. How can researchers verify the purity and structural integrity of synthesized N-ethyl-1H-imidazole-5-carboxamide?

- Methodological Answer : Purity assessment typically employs reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Structural confirmation relies on spectroscopic methods:

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR : ¹H NMR should show signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂N) and imidazole protons (δ 7.5–8.0 ppm). ¹³C NMR confirms the carboxamide carbonyl (δ ~165 ppm) .

Advanced Research Questions

Q. What strategies address discrepancies in reported spectral data for N-ethyl-1H-imidazole-5-carboxamide across studies?

- Methodological Answer : Contradictions in spectral data (e.g., NMR shifts, IR bands) may arise from solvent effects, pH, or impurities. To resolve this:

Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Compare with structurally analogous compounds (e.g., ethyl 1-methyl-1H-imidazole-5-carboxylate in ) to identify substituent-specific trends .

Q. How can researchers design experiments to evaluate the coordination chemistry of N-ethyl-1H-imidazole-5-carboxamide with transition metals?

- Methodological Answer :

- Complexation Studies : React the compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures. Monitor pH (optimal range: 6–8) to avoid hydrolysis.

- Characterization : Use UV-Vis spectroscopy to detect d-d transitions (e.g., Cu²⁺ complexes at ~600 nm) and cyclic voltammetry to assess redox behavior.

- Stoichiometry Determination : Job’s method or molar ratio plots via spectrophotometric titration .

Q. What experimental approaches are used to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.

- Degradation Product Identification : Use LC-MS/MS to detect hydrolysis products (e.g., imidazole-5-carboxylic acid) or oxidation byproducts .

Data Analysis and Optimization

Q. How can researchers resolve contradictions in biological activity data for N-ethyl-1H-imidazole-5-carboxamide derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

Dose-Response Curves : Test compounds across a broad concentration range (nM–µM).

Positive Controls : Use established inhibitors/agonists (e.g., benzimidazole-based compounds in ) to benchmark activity.

Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and statistical tools (e.g., ANOVA for inter-study variability) .

Q. What computational methods support the rational design of N-ethyl-1H-imidazole-5-carboxamide derivatives with enhanced properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes with imidazole-binding sites).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with biological activity or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.